molecular formula C15H16BrN3O2 B2524669 Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 2108325-88-6

Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B2524669
CAS No.: 2108325-88-6
M. Wt: 350.216
InChI Key: ZMCBNIXLGRCJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate is a brominated pyrazolo-pyridine derivative with a fused bicyclic structure. The compound features a 4-bromophenyl substituent at position 1 and an ethyl ester group at position 2. Its dihydrochloride salt (CAS 157327-44-1) has a molecular formula C₉H₁₅Cl₂N₃O₂, a molecular weight of 268.14 g/mol, and a single-isotope mass of 267.054132 .

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-2-21-15(20)14-12-9-17-8-7-13(12)19(18-14)11-5-3-10(16)4-6-11/h3-6,17H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCBNIXLGRCJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further cyclization with a suitable pyridine derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.

    Cyclization Reactions: The ester group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrazolo[4,3-c]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate. The compound has been tested against several cancer cell lines, demonstrating promising cytotoxic effects.

  • Cell Line Testing : In vitro assays have shown that this compound exhibits moderate to significant cytotoxicity against various cancer cell lines. For instance:
Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms that involve the inhibition of specific pathways critical for cell proliferation .

Antimicrobial Properties

The pyrazole ring system is known for its antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains.

  • Antibacterial Testing : In studies assessing antibacterial activity, the compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship suggests that modifications to the pyrazole ring enhance its antibacterial potency .

Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in cancer cell proliferation and bacterial cell wall synthesis. This inhibition can lead to reduced viability and growth of cancer cells and bacteria .

Induction of Apoptosis

Research indicates that the compound may trigger apoptotic pathways in cancer cells. This process is mediated by the activation of caspases and the disruption of mitochondrial membrane potential .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of the bromophenyl group enhances its biological activity and solubility.

StepReaction TypeKey Reagents
1CondensationPyrazole precursor + Bromobenzene
2CarboxylationEthyl chloroformate
3PurificationRecrystallization

This synthetic pathway allows for the exploration of various derivatives with potentially enhanced pharmacological properties .

Case Study 1: Anticancer Screening

A comprehensive screening involving this compound demonstrated significant anticancer activity against MCF-7 breast cancer cells. Flow cytometry assays indicated that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial efficacy, this compound was tested against a panel of bacterial strains. The results showed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at low concentrations .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations and Trends

Substituent Effects :

  • The 4-bromophenyl group in the target compound enhances molecular weight and lipophilicity compared to methyl or trifluoromethyl analogs.
  • Electron-withdrawing groups (e.g., bromine, trifluoromethyl) influence spectral peaks (e.g., IR C=O stretches shift from 1710 cm⁻¹ to 1654 cm⁻¹) .

Yield and Purity :

  • Yields vary significantly (26% for Compound 9e vs. 96% for triazole derivatives in unrelated studies ), highlighting challenges in pyrazolo-pyridine synthesis.

Biological Activity

Ethyl 1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine core structure that is known for its pharmacological potential. The presence of the bromophenyl group enhances its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including the compound . The following table summarizes the antimicrobial activity against several pathogens:

CompoundPathogenMIC (μg/mL)MBC (μg/mL)Activity Type
1Staphylococcus aureus0.220.25Bactericidal
2Escherichia coli0.500.55Bactericidal
3Pseudomonas aeruginosa0.400.45Bactericidal
4Candida albicans1.001.10Fungicidal

The compound exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.22 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.25 μg/mL . These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. This compound has shown potential in inhibiting cancer cell proliferation.

Case Study: Breast Cancer

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxic effects. The following table summarizes the cytotoxicity results:

CompoundCell LineIC50 (μM)
Ethyl 1-(4-bromophenyl)-...MCF-715
Ethyl 1-(4-bromophenyl)-...MDA-MB-23110

The results indicated that the compound had an IC50 value of 10 μM against MDA-MB-231 cells, suggesting strong potential as an anticancer agent . The study also noted a synergistic effect when combined with doxorubicin, enhancing the overall efficacy against resistant cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Kinases : It has been reported to inhibit key kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways.
  • Antimicrobial Mechanism : For microbial activity, it disrupts bacterial cell wall synthesis and biofilm formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.